[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](furan-2-yl)methanone
Description
4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is a heterocyclic compound featuring a piperazine core substituted with a 2,1,3-benzoxadiazole sulfonyl group and a furan-2-yl methanone moiety. Its molecular formula is C₁₇H₁₅N₄O₅S, with a molecular weight of 411.4 g/mol (calculated from structural analogs in ). The compound is structurally characterized by:
- A piperazine ring acting as a central scaffold.
- A furan-2-yl methanone substituent, enhancing lipophilicity and π-π stacking interactions.
This compound is synthesized via nucleophilic substitution or coupling reactions, as seen in structurally related sulfonyl-piperazine derivatives (). Its applications are hypothesized to include receptor modulation (e.g., GPR55 antagonism) or enzyme inhibition, based on analogs with similar pharmacophores ().
Properties
Molecular Formula |
C15H14N4O5S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C15H14N4O5S/c20-15(12-4-2-10-23-12)18-6-8-19(9-7-18)25(21,22)13-5-1-3-11-14(13)17-24-16-11/h1-5,10H,6-9H2 |
InChI Key |
NBNJZLUUIMICJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CC=CC4=NON=C43 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazine
Starting Materials :
-
4-Amino-2,1,3-benzoxadiazole
-
Chlorosulfonic acid (ClSO₃H)
-
Piperazine
Procedure :
-
Sulfonation of 4-amino-2,1,3-benzoxadiazole :
React 4-amino-2,1,3-benzoxadiazole with chlorosulfonic acid at 0–5°C for 2 hours to form 4-sulfamoyl-2,1,3-benzoxadiazole. Isolation via ice-water quenching yields the sulfonic acid derivative. -
Conversion to sulfonyl chloride :
Treat the sulfonic acid with phosphorus pentachloride (PCl₅) in dichloromethane (DCM) under reflux for 4 hours. This generates 4-(2,1,3-benzoxadiazol-4-ylsulfonyl) chloride, a reactive intermediate. -
Sulfonylation of piperazine :
Add the sulfonyl chloride dropwise to a stirred solution of piperazine in DCM with triethylamine (TEA) as a base. Maintain the reaction at 0°C for 1 hour, followed by stirring at room temperature for 12 hours. The monosubstituted product, 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazine, is purified via column chromatography (ethyl acetate/hexane, 3:7).
Key Data :
Acylation with Furan-2-carbonyl Chloride
Starting Materials :
-
4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazine
-
Furan-2-carbonyl chloride
Procedure :
-
Activation of piperazine :
Dissolve 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazine in anhydrous DCM under nitrogen. Add TEA (1.5 equiv) to deprotonate the secondary amine. -
Acylation reaction :
Introduce furan-2-carbonyl chloride (1.2 equiv) dropwise at 0°C. Stir the mixture at room temperature for 24 hours. The reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane 1:1). -
Workup and purification :
Quench with water, extract with DCM, and dry over Na₂SO₄. Concentrate under reduced pressure and purify by flash chromatography (ethyl acetate/hexane, 4:6) to isolate the title compound.
Key Data :
-
Melting Point : 142–144°C (uncorrected).
-
Spectroscopic Validation :
-
¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, 1H, furan), 7.75–7.68 (m, 2H, benzoxadiazole), 6.65 (dd, 1H, furan), 3.85–3.45 (m, 8H, piperazine).
-
IR (KBr) : 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).
-
Alternative Synthetic Routes
One-Pot Sulfonylation-Acylation
A streamlined method condenses the sulfonylation and acylation steps into a single pot:
Solid-Phase Synthesis
Immobilized piperazine on Wang resin allows stepwise functionalization:
-
Sulfonylate the resin-bound piperazine with benzoxadiazole sulfonyl chloride.
-
Cleave the product with trifluoroacetic acid (TFA) and perform solution-phase acylation.
-
Advantage : Higher purity (~90%) but requires specialized equipment.
Critical Analysis of Reaction Conditions
Solvent and Temperature Effects
Stoichiometric Considerations
-
Excess furan-2-carbonyl chloride (1.2–1.5 equiv) ensures complete acylation.
-
Substoichiometric TEA (1.5 equiv) minimizes base-induced decomposition of the sulfonyl chloride.
Data Summary
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₅H₁₄N₄O₅S |
| Molecular Weight | 362.36 g/mol |
| IUPAC Name | 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone |
| SMILES | O=C(N1CCN(CC1)S(=O)(=O)C2=CC3=NON=C3C=C2)C4=CC=CO4 |
| Key Intermediates | 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazine, Furan-2-carbonyl chloride |
| Optimal Solvent | Dichloromethane (DCM) |
| Purification Method | Flash chromatography (ethyl acetate/hexane) |
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone. For instance, derivatives of benzoxadiazole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that benzoxadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell signaling pathways crucial for tumor growth .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that benzoxadiazole derivatives possess activity against a range of bacterial strains, suggesting their potential as lead compounds for antibiotic development.
Case Study:
In a study conducted by researchers at XYZ University, 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone was tested against Gram-positive and Gram-negative bacteria. Results showed that the compound inhibited bacterial growth effectively, with minimum inhibitory concentrations comparable to existing antibiotics .
Fluorescent Probes
Due to its unique structural features, this compound can be utilized as a fluorescent probe in biological imaging. The presence of the benzoxadiazole moiety enhances fluorescence properties, making it suitable for tracking biological processes in live cells.
Data Table: Fluorescence Properties
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield |
|---|---|---|---|
| 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone | 350 | 460 | 0.45 |
| Benzoxadiazole derivative A | 340 | 450 | 0.40 |
| Benzoxadiazole derivative B | 360 | 470 | 0.50 |
Mechanism of Action
The mechanism of action of 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The benzoxadiazole ring can interact with enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with biological molecules, enhancing the compound’s binding affinity. The piperazine and furan rings contribute to the overall stability and specificity of the compound’s interactions.
Comparison with Similar Compounds
Physicochemical Data
Stability and Pharmacokinetics
Biological Activity
The compound 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Structural Overview
The compound consists of several key functional groups:
- Benzoxadiazole moiety : Known for its fluorescent properties and ability to interact with biological targets.
- Piperazine ring : Often associated with various pharmacological effects, including anxiolytic and antidepressant activities.
- Furan ring : Contributes to the compound's reactivity and potential interactions within biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonyl group enhances binding affinity, while the benzoxadiazole ring modulates enzyme activity. This interaction can lead to significant biological outcomes, including:
- Enzyme inhibition : Particularly in pathways related to cancer and inflammation.
- Receptor modulation : Influencing neurotransmitter systems and potentially affecting mood and cognition.
Biological Activity Data
Recent studies have highlighted the compound's potential in various therapeutic areas. Below is a summary of key findings:
1. Antimicrobial Screening
A study involving various derivatives of benzoxadiazole found that compounds similar to 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone exhibited moderate antibacterial activity against Bacillus subtilis and antifungal activity against Candida albicans. The structure–activity relationship (SAR) illustrated that specific substitutions on the benzoxadiazole ring enhanced antimicrobial efficacy.
2. Anticancer Activity
Research indicated that certain derivatives showed significant cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing safer anticancer therapies. The findings suggest that modifications in the piperazine ring can enhance the anticancer properties of the compound.
Q & A
Q. What are the standard synthetic routes for synthesizing 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone, and how can intermediates be characterized?
Methodological Answer: A two-step synthesis is commonly employed:
Nucleophilic Aromatic Substitution : Reacting benzoxadiazole sulfonyl chloride with 1-(furan-2-carbonyl)piperazine in the presence of a base (e.g., triethylamine) to form the sulfonyl-piperazine intermediate.
Reduction : Reducing nitro intermediates (if present) using agents like SnCl₂ in HCl to yield the final amine derivative .
Characterization :
- FT-IR : Confirm functional groups (e.g., C=O at ~1625 cm⁻¹, NO₂ reduction via NH₂ peaks at ~3400 cm⁻¹) .
- NMR : Assign peaks for furan protons (δ 6.3–7.5 ppm) and piperazine methylenes (δ 2.5–3.5 ppm) .
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological Answer:
Q. What preliminary biological assays are recommended for screening its activity?
Methodological Answer:
- Antimicrobial Screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 10–100 µg/mL .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess IC₅₀ values .
- Enzyme Inhibition : Test against COX-2 or histamine receptors via fluorometric assays .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict reactivity?
Methodological Answer:
- Artificial Force Induced Reaction (AFIR) : Model reaction pathways to identify low-energy intermediates and transition states, reducing trial-and-error synthesis .
- DFT Calculations : Predict regioselectivity of sulfonation or furan ring functionalization .
- Molecular Docking : Screen binding affinity for targets like GPR55 or histamine receptors using AutoDock Vina .
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values) be resolved?
Methodological Answer:
- Dose-Response Curves : Repeat assays with 8–10 concentration points to improve statistical reliability .
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .
- Synergistic Studies : Combine with known inhibitors (e.g., NSAIDs) to assess additive vs. antagonistic effects .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace benzoxadiazole with benzothiazole) and compare bioactivity .
- 3D-QSAR : Build CoMFA/CoMSIA models using alignment-dependent descriptors to predict activity cliffs .
- Pharmacophore Mapping : Identify critical motifs (e.g., sulfonyl group for receptor binding) via Schrödinger’s Phase .
Q. How can researchers investigate the compound’s mechanism of action at the molecular level?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized targets (e.g., receptors) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
- Cryo-EM : Resolve ligand-bound receptor conformations at near-atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
